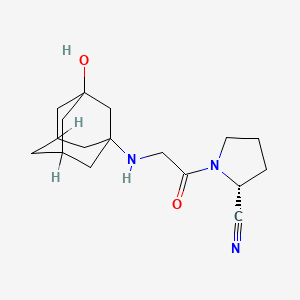

(2R)-Vildagliptin

Description

A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.

Structure

3D Structure

Properties

Molecular Formula |

C17H25N3O2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |

InChI Key |

SYOKIDBDQMKNDQ-JULPFRMLSA-N |

SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Pictograms |

Irritant; Health Hazard |

Synonyms |

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (2R)-Vildagliptin on Dipeptidyl Peptidase-4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The therapeutic activity of vildagliptin resides in the (2S)-pyrrolidine-2-carbonitrile scaffold, corresponding to the (2R) configuration in an alternative naming convention when the full chemical name is considered. This guide details the stereospecific, covalent, and reversible mechanism by which vildagliptin inhibits DPP-4, leading to enhanced pancreatic islet function and improved glycemic control. We present a comprehensive overview of its binding kinetics, interaction with the enzyme's active site, and the downstream physiological consequences. This document consolidates key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the complex molecular interactions and signaling pathways.

Core Mechanism of Action: Covalent, Reversible Inhibition

Vildagliptin's mechanism of action is distinct from many other DPP-4 inhibitors. It is characterized by a two-step process involving the formation of a reversible, covalent enzyme-inhibitor complex.[1] This interaction is classified as "slow tight-binding," which results in prolonged inhibition of the enzyme's activity that outlasts the drug's circulating half-life.[1][2]

The key steps are:

-

Initial Binding: Vildagliptin, acting as a substrate analog, initially binds to the active site of the DPP-4 enzyme.[3]

-

Covalent Bond Formation: The nitrile group of vildagliptin's cyanopyrrolidine moiety undergoes a nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site.[4] This forms a stable, yet reversible, covalent imidate complex.

-

Slow Dissociation/Hydrolysis: The enzyme-inhibitor complex dissociates through two main pathways. The primary pathway is the slow hydrolysis of the covalent bond, which converts vildagliptin into its inactive primary metabolite (LAY151). A smaller fraction of the drug dissociates unchanged. This slow dissociation and hydrolysis contribute to the prolonged duration of DPP-4 inhibition.

This covalent interaction is responsible for the potent and durable inhibition of DPP-4, which after a single 50 mg dose can last for approximately 12 hours, despite vildagliptin having a plasma half-life of only about 2 hours.

Stereospecificity of Inhibition

The inhibitory activity of vildagliptin is highly stereospecific. The therapeutic agent is the enantiomer with the (S)-configuration at the 2-position of the pyrrolidine ring, chemically named (2S)-1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-pyrrolidine. The inhibitory potency of this (S)-enantiomer is significantly greater than that of its (R)-enantiomer counterpart. This highlights the precise geometric fit required for optimal interaction with the DPP-4 active site.

Molecular Interactions within the DPP-4 Active Site

The DPP-4 enzyme features a complex active site with several subsites (S1, S2, S1', S2') that accommodate its peptide substrates. Vildagliptin primarily interacts with the S1 and S2 subsites.

-

Catalytic Triad: The core of the active site contains a classic catalytic triad of Ser630, Asp708, and His740.

-

Covalent Interaction: The cyanopyrrolidine moiety of vildagliptin binds to the S1 subsite, where its nitrile group forms a covalent bond with Ser630.

-

Hydrogen Bonding: The protonated amino group of the inhibitor forms a network of hydrogen bonds with surrounding residues, including Glu205, Glu206, and Tyr662, which stabilizes the complex.

-

Hydrophobic Interactions: The adamantyl group fits into a hydrophobic pocket, further anchoring the inhibitor within the active site.

The following diagram illustrates the formation of the covalent complex between (2R)-Vildagliptin and the DPP-4 active site.

Quantitative Data Summary

The potency and selectivity of vildagliptin have been quantified through various in vitro and in vivo studies. The following tables summarize key kinetic and inhibitory parameters.

Table 1: In Vitro Inhibitory Activity of Vildagliptin Enantiomers against DPP-4

| Enantiomer | IC₅₀ (nmol/L) | Potency Relative to (2S) |

|---|---|---|

| (2S)-Vildagliptin | 4.5 | 1 |

| This compound | >10,000 | >2200-fold less potent |

Data derived from studies in patients with Type 2 Diabetes Mellitus.

Table 2: Kinetic Parameters of (2S)-Vildagliptin Inhibition of DPP-4

| Parameter | Value | Description |

|---|---|---|

| Kᵢ (nmol/L) | 3.0 | Inhibitor constant for DPP-4. |

| Dissociation Half-life (t½) | 55 minutes | Half-life for the dissociation of the enzyme-inhibitor complex. |

| Hydrolysis Half-life (t½) | 6.3 hours | Half-life for the hydrolysis of vildagliptin by DPP-4. |

Table 3: Selectivity of (2S)-Vildagliptin for DPP-4 over Related Proteases

| Protease | Kᵢ (nmol/L) | Selectivity vs. DPP-4 |

|---|---|---|

| DPP-4 | 3.0 | - |

| DPP-8 | 810 | ~270-fold |

| DPP-9 | 97 | ~32-fold |

Data obtained using recombinant human enzymes.

Downstream Physiological Signaling Pathway

The inhibition of DPP-4 by vildagliptin initiates a cascade of physiological effects that ultimately lead to improved glucose homeostasis. By preventing the degradation of GLP-1 and GIP, vildagliptin enhances their actions on pancreatic islet cells.

Key downstream effects include:

-

Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose is high.

-

Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state. This reduces excessive hepatic glucose production.

-

Improved Islet Function: Vildagliptin improves both α-cell and β-cell responsiveness to glucose, leading to more regulated and appropriate hormonal responses to nutrient intake.

The diagram below outlines this signaling pathway.

Experimental Protocols

In Vitro Fluorescence-Based DPP-4 Inhibition Assay

This protocol describes a common method for determining the IC₅₀ value of an inhibitor like vildagliptin. The assay measures the activity of DPP-4 using a fluorogenic substrate.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

Test Inhibitor: Vildagliptin, dissolved in an appropriate solvent (e.g., DMSO or Assay Buffer)

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

96-well black microtiter plate

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of vildagliptin in Assay Buffer. Dilute the DPP-4 enzyme and H-Gly-Pro-AMC substrate to their working concentrations in cold Assay Buffer.

-

Plate Setup: To appropriate wells of the 96-well plate, add:

-

100% Activity Wells: 30 µl Assay Buffer, 10 µl diluted DPP-4, 10 µl solvent.

-

Background Wells: 40 µl Assay Buffer, 10 µl solvent.

-

Inhibitor Wells: 30 µl Assay Buffer, 10 µl diluted DPP-4, 10 µl of each vildagliptin dilution.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µl of the diluted Substrate Solution to all wells. The final volume in each well is 100 µl.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Fluorescence Reading: Measure the fluorescence of each well using the specified excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the average background fluorescence from all other readings.

-

Calculate the percent inhibition for each vildagliptin concentration relative to the 100% activity control.

-

Plot percent inhibition versus log[vildagliptin] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

The workflow for this assay is visualized below.

X-ray Crystallography of the DPP-4:Vildagliptin Complex

This protocol provides a general methodology for determining the high-resolution 3D structure of vildagliptin bound to the DPP-4 active site.

Procedure:

-

Protein Expression and Purification:

-

Express the extracellular domain of human DPP-4 (e.g., residues 39-766) in a suitable system, such as baculovirus-infected insect cells (Sf9), to ensure correct post-translational modifications.

-

Purify the secreted protein from the cell culture supernatant using a multi-step chromatography process (e.g., affinity, ion-exchange, and size-exclusion chromatography) to achieve high purity (>95%).

-

-

Crystallization:

-

Grow crystals of the DPP-4:vildagliptin complex using the vapor diffusion method (hanging or sitting drop).

-

This can be achieved either by co-crystallizing the purified protein in the presence of a molar excess of vildagliptin or by soaking pre-formed apo-DPP-4 crystals in a solution containing vildagliptin.

-

Screen various crystallization conditions (precipitants, pH, temperature, additives) to obtain single, well-diffracting crystals.

-

-

Data Collection:

-

Cryo-protect the crystal (e.g., by soaking in a solution with glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known DPP-4 structure as the search model.

-

Build the vildagliptin molecule into the resulting electron density map and refine the complete structure to produce a final, high-resolution model of the complex.

-

Conclusion

The mechanism of action of this compound is a sophisticated example of targeted enzyme inhibition. Its stereospecific, slow tight-binding, and covalent yet reversible interaction with the DPP-4 active site provides potent and sustained inhibition. This action effectively enhances the endogenous incretin system, leading to glucose-dependent improvements in insulin secretion and glucagon suppression. The detailed understanding of this mechanism, supported by quantitative kinetic data and high-resolution structural information, provides a solid foundation for the rational design and development of future antidiabetic therapies.

References

- 1. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2R)-Vildagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely recognized therapeutic agent for the management of type 2 diabetes mellitus. The commercially available drug is the (2S)-enantiomer, valued for its therapeutic efficacy. Its counterpart, (2R)-Vildagliptin, is primarily studied as a chiral impurity and a reference standard in the quality control of the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the plausible synthetic pathways for obtaining this compound. Due to the limited availability of direct literature on the synthesis of the (2R)-enantiomer, this guide infers the synthetic routes by analogy to the well-documented synthesis of (2S)-Vildagliptin, substituting the chiral starting materials accordingly. This document outlines the probable stereospecific synthesis commencing from D-proline derivatives and discusses the potential for chiral resolution of a racemic mixture of Vildagliptin. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the synthesis and analysis of this compound.

Introduction

Vildagliptin's mechanism of action involves the inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, Vildagliptin enhances the physiological effects of these hormones, leading to improved glycemic control. The stereochemistry of the molecule is crucial for its biological activity, with the (2S)-enantiomer being the active form. The (2R)-enantiomer is considered an impurity and its synthesis is primarily of interest for analytical and reference purposes.

This guide details two primary approaches for obtaining this compound:

-

Stereospecific Synthesis: A direct synthetic route starting from the chiral precursor, D-proline or its derivatives. This method leverages the existing, well-established synthetic methodologies for (2S)-Vildagliptin by using the opposite enantiomer of the starting material.

-

Chiral Resolution: The separation of a racemic mixture of Vildagliptin into its individual (2R) and (2S) enantiomers. While analytical-scale separations are common, this guide will touch upon the principles that could be applied to a preparative scale.

Stereospecific Synthesis of this compound

The most direct and widely practiced approach to synthesize enantiomerically pure pharmaceuticals is to start with a chiral building block. In the case of this compound, the synthesis logically commences with D-proline or its derivatives, in contrast to the L-proline used for the synthesis of the (2S)-enantiomer. The overall synthetic strategy involves the formation of the key intermediate, (2R)-1-(2-chloroacetyl)-2-cyanopyrrolidine, followed by its condensation with 3-amino-1-adamantanol.

Synthesis Pathway from D-Prolinamide

This pathway mirrors a common industrial synthesis of (2S)-Vildagliptin that starts from L-prolinamide. By substituting L-prolinamide with D-prolinamide, the synthesis is directed towards the (2R)-enantiomer.

Diagram of the Synthesis Pathway from D-Prolinamide

The Critical Role of Stereochemistry in the Biological Activity of Vildagliptin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This technical guide provides an in-depth analysis of the stereochemical properties of vildagliptin enantiomers, their differential biological activities, and the experimental methodologies used for their synthesis, separation, and characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diabetes research.

Introduction: The Stereochemical Imperative of Vildagliptin

Vildagliptin, chemically known as (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile, possesses a single chiral center at the C-2 position of the pyrrolidine ring. This gives rise to two enantiomers: the (2S)-enantiomer and the (2R)-enantiomer. The biological activity of vildagliptin resides almost exclusively in the (2S)-enantiomer, which is the therapeutically active form of the drug.[1][2] The (2R)-enantiomer is considered an impurity with negligible pharmacological activity.[1][2] Consequently, the stereoselective synthesis and rigorous chiral purification of (2S)-vildagliptin are of paramount importance in its pharmaceutical development and manufacturing to ensure optimal efficacy and safety.

Stereochemistry and Biological Activity

The profound difference in the biological activity of vildagliptin enantiomers underscores the critical nature of stereospecific interactions with the target enzyme, DPP-4.

The Active (2S)-Enantiomer and the Inactive (2R)-Enantiomer

Quantitative Analysis of DPP-4 Inhibition and Selectivity

The inhibitory potency of (2S)-vildagliptin against DPP-4 and its selectivity over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, have been extensively characterized.

| Enzyme | Inhibitor | IC50 (nM) | Ki (nM) |

| DPP-4 | (2S)-Vildagliptin | 4.5[3] | 17 |

| DPP-8 | (2S)-Vildagliptin | - | Micromolar range |

| DPP-9 | (2S)-Vildagliptin | - | - |

Table 1: Inhibitory Activity of (2S)-Vildagliptin against Dipeptidyl Peptidases.

Pharmacokinetics of Vildagliptin

The pharmacokinetic profile of vildagliptin has been well-studied, demonstrating properties suitable for its clinical use. The data presented below pertains to the administration of the active (2S)-enantiomer.

| Parameter | Value | Reference |

| Bioavailability | 85% | |

| Time to Peak Plasma Concentration (Tmax) | 1.7 hours | |

| Plasma Protein Binding | 9.3% | |

| Terminal Elimination Half-life | ~90 minutes | |

| Metabolism | Primarily via hydrolysis to an inactive metabolite (LAY151) | |

| Excretion | Mainly in urine |

Table 2: Pharmacokinetic Parameters of (2S)-Vildagliptin.

Experimental Protocols

This section details the methodologies for the stereoselective synthesis, chiral separation, and biological evaluation of vildagliptin enantiomers.

Stereoselective Synthesis of (2S)-Vildagliptin

The synthesis of enantiomerically pure (2S)-vildagliptin typically starts from the chiral precursor L-proline. A general synthetic scheme is outlined below.

Caption: Synthetic pathway for (2S)-Vildagliptin.

Detailed Methodology:

-

Acylation of L-Proline: L-proline is reacted with chloroacetyl chloride in an appropriate solvent such as tetrahydrofuran (THF) to yield (S)-1-(chloroacetyl)-pyrrolidine-2-carboxylic acid.

-

Cyanation: The carboxylic acid group of the intermediate is then converted to a nitrile group. This can be achieved through various dehydrating agents.

-

Coupling with 3-amino-1-adamantanol: The resulting (S)-1-(chloroacetyl)-pyrrolidine-2-carbonitrile is coupled with 3-amino-1-adamantanol in the presence of a base to yield (2S)-vildagliptin.

Chiral Separation of Vildagliptin Enantiomers

High-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) are commonly employed for the enantiomeric separation of vildagliptin.

Caption: Workflow for chiral separation of Vildagliptin.

Detailed HPLC/UFLC Protocol:

-

Column: A chiral stationary phase is essential. A commonly used column is the Chiralcel OD-RH (tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 20 mM borate buffer, pH 9.0), acetonitrile (ACN), and triethylamine (TEA) in a ratio of approximately 50:50:0.1 (v/v/v).

-

Flow Rate: A flow rate of 1 mL/min is generally used.

-

Detection: The enantiomers are detected using a UV detector at a wavelength of 210 nm.

-

Elution Order: Under these conditions, the (2R)-enantiomer typically elutes before the (2S)-enantiomer.

DPP-4 Inhibition Assay

The inhibitory activity of vildagliptin enantiomers on DPP-4 is determined using an in vitro enzymatic assay.

Detailed Protocol:

-

Reagents:

-

Human recombinant DPP-4 enzyme.

-

Fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Vildagliptin enantiomers (dissolved in a suitable solvent, e.g., DMSO).

-

-

Procedure:

-

The DPP-4 enzyme is pre-incubated with varying concentrations of the vildagliptin enantiomer in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The reaction is incubated at 37°C.

-

The fluorescence of the product (free AMC) is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mechanism of Action and Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting DPP-4, which in turn potentiates the action of incretin hormones.

The Incretin Effect

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. DPP-4 rapidly degrades GLP-1 and GIP, thereby terminating their insulinotropic effects.

Vildagliptin-Mediated DPP-4 Inhibition

By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced and prolonged incretin-mediated effects, resulting in improved glycemic control.

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Conclusion

The stereochemistry of vildagliptin is a critical determinant of its pharmacological activity. The (2S)-enantiomer is a potent and selective inhibitor of DPP-4, leading to enhanced incretin hormone levels and improved glycemic control in patients with type 2 diabetes. In contrast, the (2R)-enantiomer is essentially inactive. This technical guide has provided a comprehensive overview of the stereochemical aspects, biological activity, and analytical methodologies related to vildagliptin enantiomers. A thorough understanding of these principles is essential for the continued development and quality control of this important antidiabetic agent.

References

Physicochemical properties and solid-state characterization of (2R)-Vildagliptin

An In-Depth Technical Guide to the Physicochemical Properties and Solid-State Characterization of (2R)-Vildagliptin

This technical guide provides a comprehensive overview of the physicochemical properties and solid-state characterization of this compound, the R-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction to this compound

This compound is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[][2] As an impurity or related compound of the active pharmaceutical ingredient (API) Vildagliptin, its characterization is crucial for quality control and regulatory purposes. Vildagliptin itself is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1 and GIP.[3][4] By inhibiting DPP-4, Vildagliptin prolongs the activity of these hormones, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.[] The systematic study of its isomers, such as this compound, is essential for understanding the API's purity profile and ensuring its safety and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its behavior in pharmaceutical formulations and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2R)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile | |

| Synonyms | Vildagliptin Related Compound A, (2R)-LAF237, Vildagliptin R-Isomer | |

| CAS Number | 1036959-27-9 | |

| Chemical Formula | C17H25N3O2 | |

| Molecular Weight | 303.40 g/mol | |

| Appearance | Off-White to Pale Beige Solid | |

| Melting Point | 147-151°C | |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in ethanol (~15-16 mg/ml), DMSO (~16-20 mg/ml), and DMF (~20 mg/ml). | |

| pKa (Predicted) | 15.05 ± 0.40 | |

| logP (Predicted) | 1.50308 |

Solid-State Characterization

The solid-state properties of an API are critical as they can influence stability, dissolution, and bioavailability. Characterization involves multiple analytical techniques to understand the crystalline structure, thermal behavior, and spectroscopic fingerprint of the compound.

Table 2: Summary of Solid-State Characterization Data for this compound

| Technique | Key Findings | References |

| X-Ray Powder Diffraction (XRPD) | A specific crystal form of Vildagliptin (not specified as 2R) shows characteristic peaks at 2θ angles of 6.02°, 7.53°, 9.62°, 11.41°, 12.60°, 14.03°, 15.13°, 18.64°, 21.22°, 23.01°, 25.06°, 28.62°, 32.03°, and 34.42°. | |

| Differential Scanning Calorimetry (DSC) | A sharp endothermic peak is observed at 152.57°C, corresponding to the melting point of Vildagliptin. Another study reported a melting point of 154°C. | |

| Thermogravimetric Analysis (TGA) | TGA data is typically provided with comprehensive characterization of Vildagliptin impurities. | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Prominent peaks observed (in cm⁻¹) at: 3293 (N-H stretch), 2842 (Alkane C-H stretch), 2236 (C≡N nitrile stretch), 1710 (Amide C=O stretch), 1449 (N=O stretch), and 1250 (C-N amine stretch). | |

| Raman Spectroscopy | Experimental and theoretical Raman spectra have been investigated to provide a comprehensive vibrational assignment. |

Experimental Protocols

Detailed methodologies for the key solid-state characterization techniques are provided below.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique used to determine the crystalline nature of a material and to identify its specific polymorphic form.

-

Objective: To obtain the diffraction pattern of this compound to identify its crystal form and assess its crystallinity.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.5418 Å) and a scintillation or area detector.

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care is taken to create a flat, smooth surface to minimize preferred orientation effects.

-

Data Collection:

-

The instrument is configured with the copper X-ray source operating at 40 kV and 40 mA.

-

The sample is scanned over a 2θ range, typically from 5° to 35°, with a step size of 0.2°.

-

Data is collected for a set duration at each step to ensure adequate signal-to-noise ratio.

-

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ angle) is analyzed to identify the positions and relative intensities of the diffraction peaks. These peaks serve as a fingerprint for the specific crystalline structure.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events like melting, crystallization, and glass transitions.

-

Objective: To determine the melting point and thermal behavior of this compound.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Approximately 2-5 mg of this compound is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Data Collection:

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is increased at a constant heating rate, typically 10°C/min, under an inert nitrogen atmosphere.

-

The heat flow is recorded as a function of temperature.

-

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic (melting) or exothermic (crystallization) peaks. The onset temperature of the melting endotherm is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability and decomposition.

-

Objective: To assess the thermal stability and decomposition profile of this compound.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Approximately 5-10 mg of this compound is placed in a tared TGA pan (typically platinum or alumina).

-

Data Collection:

-

The sample is heated at a constant rate, for example, 10°C/min, in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature at which significant weight loss occurs, indicating decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

-

Objective: To obtain the infrared spectrum of this compound for structural confirmation and identification.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (approx. 1 mg) is mixed with about 300 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Collection:

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The spectrum is recorded, typically over a range of 4000–400 cm⁻¹.

-

-

Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations of the functional groups present in the this compound molecule.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate key experimental and logical workflows.

Caption: General workflow for the solid-state characterization of an API.

Caption: Workflow for Spectroscopic Analysis (FTIR/Raman).

Caption: Workflow for Thermal Analysis (DSC/TGA).

References

- 2. Vildagliptin (2R)-Isomer | 1036959-27-9 [chemicalbook.com]

- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Vildagliptin [pdb101.rcsb.org]

- 4. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Use of (2R)-Vildagliptin as a Reference Marker in Vildagliptin Analysis

Introduction

Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is a potent and selective inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[3] By preventing this degradation, Vildagliptin enhances the levels of active incretins, which in turn improves glycemic control in patients with type 2 diabetes mellitus by increasing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4]

Structurally, Vildagliptin possesses a single chiral center, meaning it exists as a pair of enantiomers: (2S)-Vildagliptin and (2R)-Vildagliptin. The pharmacologically active isomer is (2S)-Vildagliptin, which is the form used in pharmaceutical formulations. Consequently, the (2R)-enantiomer, this compound, is considered an enantiomeric impurity. Global regulatory bodies, including the European Pharmacopoeia, mandate strict control over the enantiomeric purity of chiral drugs. Therefore, the accurate identification and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Vildagliptin drug products. This technical guide details the role of this compound as a reference marker and outlines the validated analytical methodologies for its separation and quantification.

Mechanism of Action: The DPP-4 Inhibition Pathway

Vildagliptin exerts its therapeutic effect by intervening in the incretin pathway. Incretins (GLP-1 and GIP) are released from the gut in response to food intake and play a crucial role in glucose homeostasis. They stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells. The enzyme DPP-4 rapidly inactivates these incretins. Vildagliptin selectively inhibits DPP-4, prolonging the action of GLP-1 and GIP, which leads to improved pancreatic islet function and better blood glucose control.

The Role of this compound as a Reference Marker

A reference marker, or reference standard, is a highly purified compound used as a measurement base in analytical tests. In the context of Vildagliptin analysis, this compound, available as a pharmaceutical analytical impurity (PAI) reference standard, is indispensable for several reasons:

-

Method Development and Validation: It is used to develop and validate analytical methods capable of separating the two enantiomers, ensuring the method is "stereoselective."

-

Peak Identification: It confirms the identity of the impurity peak in a chromatogram or electropherogram by comparing its retention or migration time.

-

Quantification: It serves as the standard for creating calibration curves to accurately quantify the amount of the (2R)-enantiomer present in a bulk drug or final dosage form.

-

System Suitability: It is used in system suitability tests to verify that the analytical system is performing correctly before analyzing samples.

The use of a qualified this compound reference standard is essential for compliance with global regulatory frameworks and for ensuring the consistency and quality of the final pharmaceutical product.

Analytical Methodologies for Enantiomeric Purity

Several highly sensitive and specific methods have been developed and validated for the chiral separation of Vildagliptin enantiomers. High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE) are the predominant techniques.

Method 1: Chiral Ultra-Fast Liquid Chromatography (UFLC)

A rapid and validated UFLC method provides excellent separation of Vildagliptin enantiomers.

Experimental Protocol:

-

Instrumentation: Shimadzu UFLC system with UV detector.

-

Sample Preparation: Stock solutions of (S)-Vildagliptin and this compound are prepared individually by dissolving in a suitable solvent. Working solutions are prepared by appropriate dilution.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: 20 mM borax buffer (pH 9.0 ± 0.05), Acetonitrile (ACN), and 0.1% Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Performance Data:

| Parameter | This compound | (S)-Vildagliptin | Reference |

| Retention Time (Rt) | 5.2 min | 7.2 min | |

| Resolution (Rs) | \multicolumn{2}{c | }{4.66} | |

| Limit of Detection (LOD) | - | 0.024 µg/mL | |

| Limit of Quantification (LOQ) | - | 0.075 µg/mL |

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

A simple and sensitive isocratic HPLC method has also been developed for enantiomeric determination.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Sample Preparation: Stock solutions (2000 µg/mL) of (S)-Vildagliptin and its (2R)-enantiomer are prepared individually by dissolving in ethanol. Working solutions are prepared by further dilution in ethanol.

-

Chromatographic Conditions:

-

Column: Chiralpak IC (amylose-based chiral stationary phase)

-

Mobile Phase: Ethanol and diethylamine (100:0.1, v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Performance Data:

| Parameter | Value | Reference |

| Resolution (Rs) | 4.0 |

Method 3: Capillary Electrophoresis (CE)

Capillary electrophoresis offers a cost-effective alternative for determining the enantiomeric purity of Vildagliptin.

Experimental Protocol:

-

Instrumentation: Capillary electrophoresis system with UV detection.

-

Methodology: The method uses native α-cyclodextrin (α-CD) as a chiral selector, which forms transient diastereomeric inclusion complexes with the Vildagliptin enantiomers, allowing for their separation.

-

Electrophoretic Conditions:

-

Buffer: 75 mM acetate buffer, pH 4.5, containing 50 mM α-CD

-

Applied Voltage: 18 kV

-

Capillary Temperature: 15 °C

-

Detection Wavelength: 205 nm

-

Performance Data:

| Parameter | This compound | (S)-Vildagliptin | Reference |

| Migration Order | 1st Peak | 2nd Peak | |

| Analysis Time | \multicolumn{2}{c | }{< 9 min} | |

| Resolution (Rs) | \multicolumn{2}{c | }{2.07} |

Conclusion

The stereochemical purity of Vildagliptin is a critical quality attribute directly linked to its safety and therapeutic efficacy. This compound, the inactive enantiomer, must be monitored and controlled as an impurity. The use of a well-characterized this compound reference standard is fundamental for the development, validation, and routine application of stereoselective analytical methods. Validated HPLC, UFLC, and CE methods provide robust, sensitive, and reliable tools for researchers and quality control professionals to accurately quantify this enantiomeric impurity, ensuring that Vildagliptin drug products meet the stringent requirements set by pharmacopeias and regulatory authorities.

References

Structural Elucidation of (2R)-Vildagliptin: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of (2R)-Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the unambiguous determination of the chemical structure of small molecules. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a comprehensive understanding of the analytical workflow.

Introduction to this compound

This compound, with the chemical name (2R)-1-{[(3-hydroxy-1-adamantyl)amino]acetyl}pyrrolidine-2-carbonitrile, is an oral antihyperglycemic agent. Its structure, comprising a pyrrolidine-2-carbonitrile moiety linked to a hydroxyadamantane group via a glycine spacer, is crucial for its selective inhibition of the DPP-4 enzyme. The precise confirmation of this structure, including its stereochemistry, is a critical aspect of drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Quantitative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound, reported in dimethyl sulfoxide-d6 (DMSO-d6).

Table 1: ¹H NMR Chemical Shift Data for this compound (400 MHz, DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.45-4.50 | dd | 1H | CH-CN (Pyrrolidine ring) |

| 3.28-3.34 | m | 2H | CH₂ (Pyrrolidine ring) |

| 2.48-2.50 | s | 2H | CH₂ (Glycine spacer) |

| 2.05-2.18 | m | 4H | CH₂ (Adamantane ring) |

| 1.93-2.03 | m | 2H | OH, NH |

| 1.35-1.52 | m | 14H | CH, CH₂ (Adamantane ring) |

Note: The broad multiplet at 1.35-1.52 ppm corresponds to the overlapping signals of the adamantane cage protons. Further 2D NMR experiments such as COSY, HSQC, and HMBC are typically used for unambiguous assignment.

Table 2: ¹³C NMR Chemical Shift Data for this compound (DMSO-d6)

| Chemical Shift (δ) ppm |

| 167.92 |

| 165.82 |

| 164.91 |

| 143.87 |

| 129.40 |

| 129.35 |

| 126.93 |

| 119.07 |

| 71.33 |

| 67.52 |

| 57.80 |

| 46.43 |

| 45.99 |

| 45.59 |

| 43.73 |

| 43.71 |

| 41.05 |

| 37.05 |

| 36.97 |

| 34.28 |

| 29.84 |

| 29.69 |

| 24.73 |

| 21.30 |

Note: The assignments for the ¹³C NMR chemical shifts require detailed 2D NMR analysis (HSQC, HMBC) for definitive correlation with the corresponding carbon atoms.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of this compound is outlined below:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved by gentle vortexing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Temperature: Set the probe temperature to 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: Acquire data for 2-4 seconds.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30').

-

Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: Acquire data for 1-2 seconds.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm) as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Quantitative Mass Spectrometry Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly employed for the analysis of vildagliptin. The key quantitative data obtained are the mass-to-charge ratios (m/z) of the precursor and product ions.

Table 3: Key Mass Spectrometry Data for this compound

| Ion Type | m/z (amu) | Description |

| Precursor Ion [M+H]⁺ | 304.2 | Protonated molecule of Vildagliptin |

| Product Ion 1 | 180 | Fragment corresponding to the protonated adamantanamine moiety after cleavage of the amide bond. |

| Product Ion 2 | 154.1 | Fragment resulting from the loss of the adamantanol group. |

Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the LC-MS/MS analysis of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: Inject 5-10 µL of the sample.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

-

Precursor Ion Selection: Set the quadrupole (Q1) to select the protonated molecule of vildagliptin at m/z 304.2.

-

Collision Gas: Use an inert gas such as argon or nitrogen in the collision cell (Q2).

-

Product Ion Monitoring: Set the third quadrupole (Q3) to monitor for the specific product ions, such as m/z 180 and 154.1.

-

Optimization: Optimize the cone voltage and collision energy to maximize the signal intensity of the precursor and product ions.

-

Visualizing the Analytical Workflow and Fragmentation

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and molecular fragmentation pathways.

Experimental Workflow

Metabolic Pathway of (2R)-Vildagliptin in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is clinically used as the (S)-enantiomer for the management of type 2 diabetes mellitus. The (2R)-enantiomer is considered an impurity, and its metabolic fate is not extensively documented. This technical guide provides a comprehensive overview of the known metabolic pathways of vildagliptin in key preclinical species (rats and dogs) and extrapolates the likely metabolic profile of the (2R)-enantiomer based on established enzymatic principles. This document summarizes quantitative metabolic data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support preclinical drug development and safety assessment.

Introduction

Vildagliptin selectively inhibits DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. By prolonging the action of these hormones, vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release[1][2]. The stereochemistry of vildagliptin is crucial for its pharmacological activity, with the (S)-enantiomer being the active moiety. The (2R)-enantiomer is treated as a stereoisomeric impurity[1]. Understanding the metabolic disposition of both enantiomers is critical for a thorough safety evaluation and to meet regulatory requirements. While direct studies on the metabolism of (2R)-vildagliptin are not publicly available, this guide synthesizes data from studies on vildagliptin (S-enantiomer) in preclinical models to provide an informed perspective on the likely metabolic pathways of its R-enantiomer.

Metabolic Pathways of Vildagliptin in Preclinical Models

In preclinical species such as rats and dogs, vildagliptin undergoes metabolism primarily through hydrolysis. Cytochrome P450 (CYP) enzymes play a minimal role in its biotransformation. The main metabolic pathways are:

-

Hydrolysis of the Cyano Moiety: The most predominant metabolic pathway is the hydrolysis of the nitrile group to a carboxylic acid, forming the inactive metabolite M20.7 (LAY151). Notably, dipeptidyl peptidase-4 (DPP-4) itself has been shown to be significantly involved in this hydrolytic conversion.

-

Amide Bond Hydrolysis: A second key pathway involves the hydrolysis of the amide bond, resulting in the metabolite M15.3.

Inferred Metabolic Pathway of this compound

DPP-4 exhibits stereoselectivity, generally preferring substrates with an L-proline or L-alanine (which corresponds to the S-configuration) at the P1 position. Given that vildagliptin is a substrate-like inhibitor, it is highly probable that the (S)-enantiomer is a preferred substrate for DPP-4-mediated hydrolysis to M20.7 compared to the (2R)-enantiomer.

Consequently, the metabolic clearance of this compound via this primary pathway is expected to be significantly slower than that of the (S)-enantiomer. Other hydrolytic enzymes may contribute to the metabolism of both enantiomers, potentially with different stereoselectivities. The amide bond hydrolysis leading to M15.3 is another likely pathway for the (2R)-enantiomer, although the specific enzymes and their stereoselectivity for this reaction are not well-defined in the available literature.

References

An In-depth Technical Guide on the Enzyme Kinetics and Binding Affinity of (2R)-Vildagliptin to Dipeptidyl Peptidase-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its detailed kinetic interaction with the DPP-4 enzyme. This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of (2R)-Vildagliptin, the active enantiomer, to human DPP-4. It consolidates quantitative kinetic data, details established experimental protocols for the characterization of this interaction, and presents visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and diabetes research.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, vildagliptin prolongs the action of endogenous incretins, thereby improving glycemic control in a glucose-dependent manner.[1]

This compound distinguishes itself from other DPP-4 inhibitors through its unique binding mechanism. It forms a reversible, covalent complex with the catalytic serine residue of DPP-4, leading to a slow dissociation and prolonged inhibition of the enzyme.[2][3][4][5] Understanding the precise kinetics of this interaction, including the rates of association and dissociation, as well as the overall binding affinity, is paramount for optimizing dosing regimens and developing next-generation antidiabetic therapies.

Quantitative Kinetic and Binding Affinity Data

The interaction of vildagliptin with DPP-4 has been extensively characterized, yielding a range of kinetic and affinity parameters. The following tables summarize the key quantitative data from various studies.

| Parameter | Value | Species | Method | Reference |

| IC₅₀ | 4.5 nmol/L | Human (in patients with T2DM) | In vivo | |

| 34 nmol/L | Human | In vitro | ||

| 62 nM | Human | Theoretical Determination | ||

| Kᵢ | 3 nmol/l | Recombinant Human | In vitro (100-fold dilution) | |

| 2.4 nM | Human | Target-Mediated Drug Disposition (TMDD) Model | ||

| kₒₙ | 0.504 nM⁻¹·h⁻¹ | In vitro | ||

| kₒff | 0.61 h⁻¹ | Human | TMDD Model | |

| Dissociation Half-life (t₁/₂) | 55 minutes | Recombinant Human | In vitro | |

| 1.13 h | Human | TMDD Model | ||

| 3.5 minutes | Human | In vitro (at 37°C) | ||

| Binding Interaction Energy (ΔG) | -8.1 Kcal/Mol | Human | Molecular Docking |

Note: Variations in reported values can be attributed to different experimental conditions, assay methodologies, and the use of different enzyme sources (recombinant vs. native, species differences).

Experimental Protocols

The determination of the kinetic parameters and binding affinity of vildagliptin for DPP-4 involves a variety of established experimental techniques. Below are detailed methodologies for key experiments.

DPP-4 Enzyme Activity Assay (Fluorometric)

This assay is a common method to determine the inhibitory potency (IC₅₀) of compounds against DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a synthetic fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be quantified. The presence of an inhibitor, such as vildagliptin, will decrease the rate of AMC release.

Materials:

-

Recombinant human DPP-4 enzyme

-

Vildagliptin

-

Gly-Pro-AMC substrate

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission = 360/460 nm)

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant human DPP-4 in pre-warmed assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of vildagliptin in the assay buffer.

-

Reaction Setup:

-

To each well of the 96-well plate, add a fixed volume of the DPP-4 enzyme solution.

-

Add the serially diluted vildagliptin solutions to the respective wells. Include a control well with buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add a fixed volume of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each vildagliptin concentration.

-

Plot the percentage of DPP-4 inhibition against the logarithm of the vildagliptin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Determination of Kinetic Constants (kₒₙ and kₒff) using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Principle: One of the binding partners (e.g., DPP-4) is immobilized on a sensor chip. The other partner (vildagliptin) is flowed over the surface. The binding and dissociation events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human DPP-4

-

Vildagliptin

-

Immobilization buffer (e.g., sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of DPP-4:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the DPP-4 solution over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate the remaining active sites using ethanolamine.

-

-

Binding Analysis (Kinetic Titration):

-

Inject a series of increasing concentrations of vildagliptin over the immobilized DPP-4 surface (association phase).

-

After each injection, allow the running buffer to flow over the surface to monitor the dissociation of the complex (dissociation phase).

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting process yields the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kᴅ) can then be calculated as kₒff/kₒₙ.

-

Mandatory Visualizations

DPP-4 Signaling Pathway and Mechanism of Vildagliptin Action

The following diagram illustrates the role of DPP-4 in the incretin pathway and how vildagliptin intervenes.

Caption: Vildagliptin inhibits DPP-4, preventing incretin degradation and enhancing glucose control.

Experimental Workflow for DPP-4 Inhibition Assay

This diagram outlines the sequential steps involved in a typical in vitro DPP-4 inhibition assay.

Caption: Workflow for determining the IC₅₀ of vildagliptin in a DPP-4 enzyme inhibition assay.

Conclusion

The interaction between this compound and dipeptidyl peptidase-4 is characterized by a potent inhibitory activity, driven by the formation of a reversible covalent bond that results in a slow dissociation rate and prolonged enzyme inhibition. This detailed kinetic profile, supported by the quantitative data and experimental methodologies presented in this guide, underpins its clinical efficacy in the management of type 2 diabetes. A thorough understanding of these fundamental principles is essential for the rational design of future antidiabetic agents and for the continued optimization of existing therapeutic strategies.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the role of (2R)-Vildagliptin as a pharmaceutical impurity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The therapeutic activity of vildagliptin is attributed to its (2S)-enantiomer, which effectively enhances the levels of incretin hormones, leading to improved glycemic control.[1] As with many chiral drugs, the synthesis of vildagliptin can result in the presence of its enantiomeric counterpart, (2R)-Vildagliptin, which is considered a pharmaceutical impurity.[2] The control of enantiomeric impurities is a critical aspect of drug development and manufacturing, as the "unwanted" enantiomer may exhibit different pharmacological, pharmacokinetic, or toxicological properties. This technical guide provides a comprehensive overview of the role of this compound as a pharmaceutical impurity, including its regulatory context, analytical methodologies for its control, and an exploration of its known pharmacological and toxicological profile.

Regulatory Framework and Acceptance Criteria

The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines to ensure the safety and efficacy of drug products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities.

ICH Guidelines

Several ICH guidelines are pertinent to the control of this compound as an impurity:

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identification, and qualification of impurities in new drug substances. For enantiomeric impurities, the general principles of this guideline apply.

-

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: While not directly addressing enantiomeric impurities, this guideline is crucial for controlling residual solvents used during the synthesis and purification of vildagliptin, which can impact the impurity profile.[3]

-

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline focuses on the control of elemental impurities that may be present in the drug substance from various sources, including catalysts used in the synthesis.

Acceptance Criteria for this compound

While specific regulatory limits for this compound are not universally published in a single document, the industry standard, in line with ICH guidelines, dictates stringent control. Analytical methods have been developed and validated to quantify the (2R)-enantiomer at levels as low as 0.02%. One study reported that the average content of the R-vilda impurity in commercial tablets varied from 0.02% to 0.025%, which was noted to be in accordance with ICH guidelines stipulating a limit of less than 0.05%.

| Impurity | Acceptance Criterion | Guideline Reference |

| This compound | ≤ 0.15% (general ICH threshold for reporting) | ICH Q3A(R2) |

| < 0.05% (as per industry practice and analytical validation) |

Pharmacological and Toxicological Profile of this compound

Understanding the pharmacological activity and potential toxicity of the (2R)-enantiomer is crucial for a comprehensive risk assessment.

Pharmacological Activity

This compound is itself a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. However, detailed public data directly comparing the in-vitro potency (e.g., IC50 values) of the (2R)- and (2S)-enantiomers is limited. The therapeutic benefit of vildagliptin is established for the (2S)-enantiomer, and the presence of the (2R)-form, even if active, is controlled to ensure consistent product quality and predictable therapeutic outcomes.

Vildagliptin's Mechanism of Action (DPP-4 Inhibition Pathway)

Toxicological Profile

Specific toxicological studies on this compound are not extensively available in the public domain. General toxicity studies on vildagliptin have been conducted. Acute toxicity has been observed in cynomolgus monkeys, but these findings were deemed species-specific and not relevant to humans. Non-clinical toxicology and in-vitro studies have not indicated a risk of hepatotoxicity with vildagliptin. The stringent control of this compound to very low levels minimizes any potential risk associated with this impurity.

Analytical Methodologies for Enantiomeric Purity

Robust analytical methods are essential for the accurate quantification of this compound in the drug substance and product. Chiral high-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) are the most common techniques employed.

Chiral HPLC/UFLC Method

Objective: To separate and quantify this compound from (2S)-Vildagliptin.

Experimental Protocol:

A rapid, accurate, and precise chiral Ultra-Fast Liquid Chromatography (UFLC) method has been developed and validated for the enantiomeric separation of vildagliptin.

-

Chromatographic System:

-

Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: Ambient

-

-

Sample Preparation:

-

Accurately weigh 50 mg of vildagliptin and transfer to a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with HPLC grade methanol to obtain a 1 mg/mL solution.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Further dilutions can be made with the mobile phase to achieve desired concentrations for analysis.

-

-

Validation Parameters:

-

Linearity: The method demonstrated good linearity with a regression coefficient (r²) of 0.999 in the range of 1 - 12 µg/mL for the S-enantiomer.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): For the S-enantiomer, the LOD and LOQ were found to be 0.024 µg/mL and 0.075 µg/mL, respectively.

-

Precision: The percentage of relative standard deviation (%RSD) for intra- and inter-day precision was found to be 0.346% and 0.364%, respectively.

-

Accuracy: The average percentage recovery was found to be in the range of 99.19% to 100.4%.

-

Workflow for Chiral Purity Analysis

Capillary Electrophoresis

Capillary electrophoresis (CE) offers an alternative, cost-effective method for the chiral separation of vildagliptin enantiomers.

Experimental Protocol:

-

System: Capillary Electrophoresis system with UV detection.

-

Capillary: Fused silica capillary.

-

Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin as the chiral selector.

-

Applied Voltage: 18 kV

-

Temperature: 15 °C

-

Detection: UV at 205 nm

-

Injection: 50 mbar for 3 seconds

This method provides baseline separation of the vildagliptin enantiomers within 9 minutes.

Synthesis and Formation of this compound

The this compound impurity can be introduced during the synthesis of the (2S)-Vildagliptin API. The synthesis of vildagliptin typically involves the coupling of a chiral pyrrolidine-based intermediate with an adamantane moiety. The stereochemical purity of the starting materials and the control of the reaction conditions are critical to minimize the formation of the (2R)-enantiomer.

Logical Relationship in Vildagliptin Synthesis and Impurity Formation

Conclusion

The control of this compound as an enantiomeric impurity is a critical quality attribute in the manufacturing of vildagliptin. Regulatory guidelines, particularly those from the ICH, provide the framework for setting acceptance criteria, which are typically very stringent (<0.05%). While this compound is also a DPP-4 inhibitor, its pharmacological and toxicological profile relative to the desired (2S)-enantiomer is not extensively detailed in public literature, underscoring the importance of its control to ensure product consistency and safety. Robust and validated analytical methods, primarily chiral HPLC/UFLC, are essential tools for the routine monitoring and control of this impurity, ensuring that vildagliptin drug products meet the high standards of quality and safety required for patient use.

References

Preliminary In Vitro Evaluation of (2R)-Vildagliptin's Biological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, vildagliptin increases the levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes mellitus.[4][5] Vildagliptin is a chiral molecule and is therapeutically used as the pure (S)-enantiomer. The (2R)-enantiomer, (2R)-Vildagliptin, is considered an impurity in the final drug product. This technical guide provides a preliminary in vitro evaluation of the biological effects of this compound, focusing on its primary pharmacological target, DPP-4.

Data Presentation: In Vitro DPP-4 Inhibitory Activity

The primary biological effect of vildagliptin is the inhibition of the DPP-4 enzyme. The stereochemistry of the molecule plays a crucial role in its pharmacological activity. The available data on the in vitro inhibitory potency of the two enantiomers of vildagliptin against human DPP-4 are summarized below.

| Compound | Target Enzyme | In Vitro Assay Type | IC50 (nmol/L) |

| (S)-Vildagliptin | Human DPP-4 | Enzymatic Inhibition | 4.5 |

| This compound | Human DPP-4 | Enzymatic Inhibition | >10,000 |

Experimental Protocols

A detailed methodology for determining the in vitro DPP-4 inhibitory activity of a test compound, such as this compound, is crucial for accurate and reproducible results. The following is a generalized protocol based on commonly used fluorometric assays.

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

1. Principle:

This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. The assay utilizes a synthetic fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the DPP-4 activity. The presence of an inhibitor reduces the rate of fluorescence generation.

2. Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

Test compound (this compound) and reference compound ((S)-Vildagliptin)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

DMSO (for dissolving compounds)

3. Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test and reference compounds in DMSO.

-

Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test or reference compound solution at various concentrations.

-

DPP-4 enzyme solution.

-

-

Include control wells:

-

100% Activity Control: Assay buffer, DMSO (vehicle), and DPP-4 enzyme.

-

Blank: Assay buffer and DMSO (no enzyme).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

-

Measurement:

-

Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode at 37°C.

-

Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then measure the final fluorescence.

-

4. Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of 100% activity control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Mandatory Visualizations

Signaling Pathway of Vildagliptin Action

Vildagliptin's mechanism of action involves the potentiation of the incretin signaling pathway. By inhibiting DPP-4, vildagliptin prevents the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that ultimately result in improved glycemic control.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 5. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of Vildagliptin Enantiomers by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Vildagliptin. Vildagliptin, an oral anti-hyperglycemic agent, is clinically used as the S-enantiomer. Consequently, the accurate quantification of the R-enantiomer, considered a chiral impurity, is critical for quality control and regulatory compliance in pharmaceutical manufacturing.[1] This document provides comprehensive protocols for two distinct, validated HPLC methods—one employing a reversed-phase approach and the other a normal-phase approach—offering flexibility for various laboratory setups. The methodologies are presented with detailed experimental parameters, and quantitative performance data is summarized for straightforward comparison.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[2] The molecule possesses a single chiral center, resulting in two enantiomers: the pharmacologically active (S)-Vildagliptin and its counterpart, (R)-Vildagliptin. As regulatory agencies require stringent control over enantiomeric purity, reliable and validated analytical methods for their separation are imperative. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose, offering high resolution and sensitivity.[1][2] The interaction between the enantiomers and the chiral selector on the CSP is the fundamental principle enabling their separation.[1] This note describes validated methods that can be readily implemented for routine quality control and stability testing of Vildagliptin.

Experimental Protocols

Two primary HPLC methods are detailed below, offering a choice between reversed-phase and normal-phase chromatography.

Method 1: Reversed-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase under reversed-phase conditions, providing excellent resolution and sensitivity.

Equipment and Materials:

-

HPLC system with a UV detector (e.g., Shimadzu LC-20 AD UFLC system)

-

Chiral Stationary Phase: Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Borax (analytical grade), Triethylamine (TEA), and ultrapure water.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|